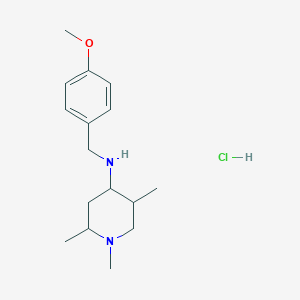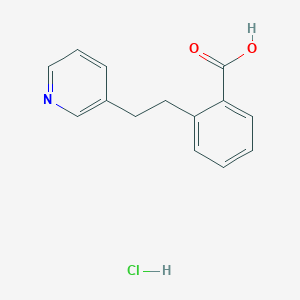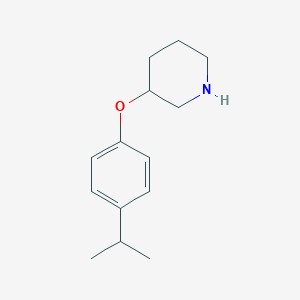![molecular formula C10H11BN2O3 B1391383 [4-Metoxi-2-(1H-pirazol-1-YL)fenil]ácido bórico CAS No. 1287753-34-7](/img/structure/B1391383.png)
[4-Metoxi-2-(1H-pirazol-1-YL)fenil]ácido bórico
Descripción general
Descripción
[4-Methoxy-2-(1H-pyrazol-1-yl)phenyl]boronic acid: is an organic compound with the molecular formula C10H11BN2O3 and a molecular weight of 218.02 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methoxy group and a pyrazolyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology and Medicine:
Drug Development: The compound is explored for its potential in developing new therapeutic agents, particularly in oncology and anti-inflammatory research.
Bioconjugation: It is used in the development of bioconjugates for targeted drug delivery and diagnostic applications.
Industry:
Mecanismo De Acción
Target of Action
Boronic acids are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids, in general, are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups present in the target molecules . This interaction can lead to changes in the conformation and function of the target molecules.
Biochemical Pathways
Boronic acids are known to be involved in various biochemical pathways due to their ability to interact with a wide range of biological targets .
Pharmacokinetics
The pharmacokinetic properties of boronic acids are generally influenced by their physicochemical properties, such as solubility and stability .
Result of Action
The interaction of boronic acids with their targets can lead to changes in the function of these targets, potentially leading to various cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid. Factors such as pH and temperature can affect the stability of boronic acids and their ability to form reversible covalent bonds with their targets .
Análisis Bioquímico
Biochemical Properties
[4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid plays a crucial role in biochemical reactions, especially in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound interacts with enzymes and proteins involved in these reactions, facilitating the formation of complex organic molecules. The nature of these interactions typically involves the formation of covalent bonds between the boronic acid group and the active sites of enzymes, enhancing the efficiency of the reaction .
Cellular Effects
The effects of [4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of kinases and phosphatases, which are critical regulators of cell signaling pathways. Additionally, [4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid can alter gene expression patterns, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, [4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins. The binding interactions of [4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid with biomolecules are typically characterized by high affinity and specificity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid can change over time. This compound is generally stable under acidic conditions but may degrade under alkaline conditions. Long-term studies have shown that [4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of [4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote beneficial biochemical reactions. At high doses, it may exhibit toxic or adverse effects, such as enzyme inhibition and disruption of cellular homeostasis. Threshold effects have been observed, indicating that there is a specific dosage range within which [4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid is most effective .
Metabolic Pathways
[4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism. The interactions of [4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid with metabolic enzymes are critical for its biochemical activity .
Transport and Distribution
Within cells and tissues, [4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments. The transport and distribution of [4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid are essential for its biological activity and effectiveness .
Subcellular Localization
The subcellular localization of [4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, where it exerts its biochemical effects. The activity and function of [4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid are closely linked to its subcellular localization .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-Methoxy-2-(1H-pyrazol-1-yl)phenyl]boronic acid typically involves the reaction of 4-methoxyphenylboronic acid with 1H-pyrazole under suitable conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium(II) acetate, in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of [4-Methoxy-2-(1H-pyrazol-1-yl)phenyl]boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [4-Methoxy-2-(1H-pyrazol-1-yl)phenyl]boronic acid can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: The compound can be reduced to form boronic esters or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenated compounds and bases like sodium hydroxide are often used in substitution reactions.
Major Products:
Oxidation: Phenols, quinones.
Reduction: Boronic esters, alcohols.
Substitution: Various substituted phenyl derivatives.
Comparación Con Compuestos Similares
- [3-(1-Methyl-1H-pyrazol-5-yl)phenyl]boronic acid
- [2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methylphenyl]boronic acid
- (1-Methyl-1H-benzimidazol-5-yl)boronic acid
Comparison:
- Unique Features: [4-Methoxy-2-(1H-pyrazol-1-yl)phenyl]boronic acid is unique due to the presence of both a methoxy group and a pyrazolyl group on the phenyl ring, which enhances its reactivity and binding properties .
- Reactivity: The methoxy group increases the electron density on the phenyl ring, making it more reactive in electrophilic aromatic substitution reactions compared to similar compounds without this substituent .
- Applications: Its unique structure allows for diverse applications in catalysis, drug development, and material science, distinguishing it from other boronic acids .
Propiedades
IUPAC Name |
(4-methoxy-2-pyrazol-1-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BN2O3/c1-16-8-3-4-9(11(14)15)10(7-8)13-6-2-5-12-13/h2-7,14-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIWENQDOKNTLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC)N2C=CC=N2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672419 | |
| Record name | [4-Methoxy-2-(1H-pyrazol-1-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1287753-34-7 | |
| Record name | Boronic acid, B-[4-methoxy-2-(1H-pyrazol-1-yl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1287753-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-Methoxy-2-(1H-pyrazol-1-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-4-[(2-methylpentyl)oxy]aniline](/img/structure/B1391301.png)
![4-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1391303.png)

![N'-{[1-(2-Methoxybenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine trihydrochloride](/img/structure/B1391306.png)

![3-Chloro-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1391310.png)
![4-[4-(Sec-butyl)phenoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B1391312.png)
![3-{[(4-Methoxyphenethyl)oxy]methyl}piperidine](/img/structure/B1391314.png)
![N-Cyclohexyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1391315.png)
![3-{[(1-Bromo-2-naphthyl)oxy]methyl}piperidine](/img/structure/B1391316.png)


![4-[4-(sec-Butyl)phenoxy]piperidine](/img/structure/B1391320.png)
